Silicic acid (H2SiO3), sodium salt

Übersicht

Beschreibung

Silicic acid (H2SiO3), sodium salt, is a compound that consists of silicon, oxygen, hydrogen, and sodium. It is a derivative of silicic acid, which is a weak acid formed by the hydration of silicon dioxide. Silicic acid and its salts are important in various industrial and scientific applications due to their unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Silicic acid (H2SiO3), sodium salt, can be synthesized by reacting sodium silicate with an acid, such as hydrochloric acid or sulfuric acid. The reaction typically involves the following steps:

- Dissolve sodium silicate in water to form a solution.

- Add the acid to the sodium silicate solution under controlled conditions.

- The reaction produces silicic acid, which can then be neutralized with sodium hydroxide to form the sodium salt.

Industrial Production Methods

In industrial settings, this compound, is often produced using large-scale chemical reactors. The process involves the continuous addition of sodium silicate and acid to a reactor, followed by neutralization with sodium hydroxide. The resulting product is then purified and dried to obtain the final compound.

Analyse Chemischer Reaktionen

Types of Reactions

Silicic acid (H2SiO3), sodium salt, undergoes various chemical reactions, including:

Polymerization: Silicic acid can polymerize to form larger silicate structures.

Condensation: Silicic acid can condense to form silica gel or other silica-based materials.

Hydrolysis: Silicic acid can hydrolyze to form silicon dioxide and water.

Common Reagents and Conditions

Acids: Hydrochloric acid and sulfuric acid are commonly used to synthesize silicic acid from sodium silicate.

Bases: Sodium hydroxide is used to neutralize silicic acid to form its sodium salt.

Temperature and pH: The reactions typically occur at room temperature and neutral to slightly acidic pH conditions.

Major Products Formed

Silica Gel: Formed through the condensation of silicic acid.

Silicon Dioxide: Formed through the hydrolysis of silicic acid.

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

Silicic acid (H2SiO3), sodium salt has been extensively studied for its significant applications in various scientific fields:

Chemistry

- Precursor for Silicon Compounds : It serves as a precursor for synthesizing silicon-based materials, including silica gel and other silicates, which are crucial in catalysis and materials science.

Biology

- Biomineralization : Research indicates its role in biomineralization processes, where it contributes to the formation of biological structures such as diatoms and sponges.

- Biomedical Applications : Investigated for potential use in drug delivery systems due to its biocompatibility.

Medicine

- Medical Devices : Explored for incorporation into medical devices due to its ability to form stable silicate structures.

- Therapeutic Uses : Potential applications in therapies targeting silica-related diseases.

Industrial Applications

This compound is utilized across various industries:

Construction

- Cement and Coatings : Used in formulations for cements and coatings that enhance durability and resistance to environmental factors.

Water Treatment

- Coagulant : Acts as an alum coagulant and iron flocculant in wastewater treatment, aiding in the aggregation of colloidal particles for easier removal from water.

Detergents and Cleaning Products

- Functions as a builder in detergents, enhancing cleaning efficiency by softening water and improving surfactant performance.

Adhesives and Sealants

- Employed in formulations for adhesives due to its binding properties and ability to form strong silicate bonds.

Case Study 1: Water Treatment Efficacy

A study on the use of this compound in wastewater treatment demonstrated its effectiveness as a coagulant. The addition of this compound resulted in significantly improved sedimentation rates of suspended particles, leading to clearer effluent water. The mechanism involved the neutralization of negatively charged particles, promoting aggregation and settling.

Case Study 2: Biomedical Research

Research investigating the incorporation of silicic acid into drug delivery systems revealed promising results. The compound's ability to form stable silica nanoparticles was leveraged to encapsulate drugs, improving their bioavailability and targeted delivery within biological systems.

Wirkmechanismus

The mechanism of action of silicic acid (H2SiO3), sodium salt, involves its ability to form silicate structures through polymerization and condensation reactions. These reactions are facilitated by the presence of water and other reagents, leading to the formation of various silicon-based materials. The molecular targets and pathways involved in these processes include the silicon-oxygen bonds and the interactions between silicon and other elements.

Vergleich Mit ähnlichen Verbindungen

Silicic acid (H2SiO3), sodium salt, can be compared with other similar compounds, such as:

Orthosilicic Acid (H4SiO4): A simpler form of silicic acid with four hydroxyl groups.

Metasilicic Acid (H2SiO3): A form of silicic acid with two hydroxyl groups and a silicon-oxygen double bond.

Disilicic Acid (H2Si2O5): A polymeric form of silicic acid with two silicon atoms.

Uniqueness

This compound, is unique due to its ability to form stable silicate structures and its wide range of applications in various fields. Its properties make it a valuable compound for both scientific research and industrial applications.

Biologische Aktivität

Silicic acid (H2SiO3), sodium salt, is a compound that has garnered attention for its various biological activities and potential applications in medicine and environmental science. This article explores the biological activity of this compound, detailing its mechanisms of action, therapeutic applications, and relevant case studies.

Silicic acid, sodium salt is typically represented by the formula Na2SiO3 or H2SiO3·Na2O. It exists in various forms, including low-molar mass condensed derivatives that exhibit significant biological activities. The structure of these compounds can influence their interactions with biomolecules, particularly proteins involved in critical biological processes such as signal transduction and membrane transport .

Mechanisms of Biological Activity

1. Interaction with Proteins:

Silicic acid can modulate the structure and function of proteins through its interactions with specific structural domains. This modulation is crucial for processes such as reversible phosphorylation, which is essential in signal transduction pathways . The ability to alter protein function suggests potential therapeutic applications in conditions like hypertension and diabetes, where protein dysfunction is a contributing factor .

2. Regulation of Ionic Concentrations:

The compound's interactions are influenced by pH and ionic strength, allowing it to regulate intra- and inter-cellular ionic concentrations. This feedback mechanism is vital for maintaining cellular homeostasis and could be leveraged in therapeutic contexts .

3. Biomineralization:

Research indicates that silicic acid plays a role in biomineralization processes, contributing to the formation of silica structures within biological systems. This property has implications for drug delivery systems and the development of medical devices.

Toxicological Assessments

While silicic acid has beneficial biological activities, it also poses risks under certain conditions. A study reported contact dermatitis in a human subject exposed to a 20% solution of silicic acid, sodium salt, highlighting its potential irritant properties . Animal studies have shown varying degrees of skin irritation and corrosion depending on concentration, with higher concentrations leading to more severe effects .

Therapeutic Applications

Several studies have explored the therapeutic potential of silicic acid:

- Cardiovascular Health: Silicic acid has been investigated for its ability to modulate cardiac functions through interactions with membrane proteins involved in ion transport. This could provide new avenues for treating cardiovascular diseases .

- Bone Health: The compound may support bone health by influencing mineralization processes and promoting osteoblast activity, which is essential for bone formation .

- Neurodegenerative Diseases: There is emerging evidence that silicic acid could play a role in neuroprotection by modulating biochemical pathways associated with neurodegeneration .

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

Eigenschaften

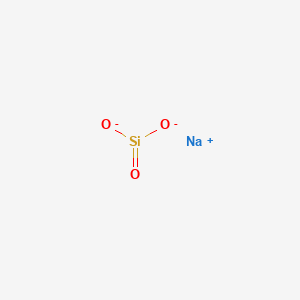

IUPAC Name |

sodium;dioxido(oxo)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Na.O3Si/c;1-4(2)3/q+1;-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVRGLAMGMYQDTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-][Si](=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

NaO3Si- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

6834-92-0 (Parent) | |

| Record name | Silicic acid (H2SiO3), sodium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015915987 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID50166600 | |

| Record name | Silicic acid (H2SiO3), sodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50166600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

99.073 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15457-97-3, 15915-98-7 | |

| Record name | Disodium silicate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015457973 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silicic acid (H2SiO3), sodium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015915987 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silicic acid (H2SiO3), sodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50166600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Disodium silicate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.872 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.